7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14ClN It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities while maintaining high purity and consistency . The use of advanced manufacturing techniques and equipment ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:
- 1,2,3,4-Tetrahydro-1-naphthylamine
- 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 7-Chloro-1-methyl-5-phenyl (1,2,4)triazolo (4,3-a)quinolin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
SZMHVFIDEZYARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
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